Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived carbamate compound characterized by a methyl carbamate group at the 2-position of the thiazole ring and a 2-oxoethyl side chain at the 4-position, substituted with a (3-chloro-4-fluorophenyl)amino moiety. Its core thiazole-carbamate framework is shared with several analogs, enabling comparative studies on structural variations and functional group impacts .
Properties
IUPAC Name |
methyl N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-10(15)9(14)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHWUMDADUJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 313.75 g/mol
- LogP: 3.9
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 10
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Research indicates that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Enzymatic Inhibition
In vitro studies have shown that methyl carbamate derivatives can inhibit the ATPase activity of Escherichia coli DNA gyrase with IC50 values ranging from 0.0033 to 0.046 µg/mL. These values suggest a potent inhibitory effect compared to standard antibiotics like novobiocin . The presence of the thiazole moiety is critical for this activity, as it facilitates interactions with the enzyme's active site.
Antibacterial Efficacy
A series of experiments assessed the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Streptococcus pneumoniae | 0.03 |
| Escherichia coli | 0.06 |
These results indicate that methyl carbamate derivatives are more effective than traditional antibiotics like ampicillin and streptomycin in certain contexts .
Case Studies and Research Findings
-
Case Study on Antimicrobial Resistance:
A study highlighted that while methyl carbamate derivatives showed potent activity against several bacterial strains, they did not exhibit effectiveness against wild-type E. coli due to efflux pump-mediated resistance mechanisms. This emphasizes the need for further modifications to enhance efficacy against resistant strains . -
Toxicity Assessment:
In toxicity studies involving HepG2 human liver cells, compounds similar to methyl carbamate demonstrated low cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazole Carbamates
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
This analog (CAS 946313-81-1) replaces the (3-chloro-4-fluorophenyl)amino group with a cyclopropylamino moiety. Key differences include:
- Molecular Formula : C10H13N3O3S vs. C13H12ClFN3O3S for the target compound.
- Molecular Weight : 255.30 vs. 343.77.
N-(3-acetamidophenyl)-2-((4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
This compound (CAS 954040-30-3) shares the (3-chloro-4-fluorophenyl)amino group but replaces the carbamate with a thioacetamide linkage. Structural divergences include:
- Molecular Formula : C21H18ClFN4O3S2 vs. C13H12ClFN3O3S.
- Functional Groups : The thioether and acetamide groups may enhance metabolic stability compared to the hydrolytically labile carbamate .
Comparison with Urea-Based Thiazole Derivatives
describes urea derivatives with thiazole cores, such as 1f and 1g , which exhibit distinct structural and functional attributes:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Molecular Weight | Key Spectral Data (ESI-MS) |
|---|---|---|---|---|---|
| Target | Methyl carbamate, 3-Cl-4-F-C6H3 | - | - | 343.77 | - |
| 1f | Piperazine, trifluoromethylphenyl urea | 70.7 | 198–200 | 667.9 | m/z 667.9 [M−2HCl+H]<sup>+</sup> |
| 1g | Hydroxybenzylidene, trifluoromethylphenyl urea | 78.4 | 205–207 | 638.1 | m/z 638.1 [M−2HCl+H]<sup>+</sup> |
- Structural Contrasts : Urea derivatives feature extended piperazine or benzylidene moieties, increasing molecular complexity and weight. The target compound’s carbamate group offers simpler hydrolytic pathways compared to urea’s hydrogen-bonding capacity .
Physicochemical Properties and Spectral Data
- Melting Points : Urea analogs () exhibit higher melting points (188–207°C) than typical carbamates, likely due to stronger intermolecular interactions. Data for the target compound is unavailable but predicted to be lower due to reduced polarity.
- Spectral Signatures :
- <sup>1</sup>H-NMR : Urea derivatives (e.g., 1f, 1g) show distinct aromatic proton shifts (δ 7.2–8.1 ppm) absent in carbamates.
- ESI-MS : The target compound’s molecular ion [M+H]<sup>+</sup> would differ significantly from urea analogs due to mass and functional group variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
